(3-Chloropropyl)-trimethylammonium chloride
Overview
Description
(3-Chloropropyl)-trimethylammonium chloride is a useful research compound. Its molecular formula is C6H15Cl2N and its molecular weight is 172.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Plant Growth Enhancement : (2-Chloroethyl) trimethylammonium chloride, a compound structurally related to CHPTAC, has been identified as a class of plant growth substances. Research shows that it affects the growth of wheat plants, leading to a reduction in height and an increase in stem diameter, which is the opposite effect of gibberellin, another plant growth hormone (Tolbert, 1960).
Chemical Analysis and Detection : Capillary electrophoresis (CE) is an effective technique for determining CHPTAC and related compounds in complex matrices. This method provides a reliable way to detect these compounds, comparing favorably with ion-pair high-performance liquid chromatography (HPLC) (Goclik, Stach, & Mischnick, 2004).
Synthesis Methods : Various methods for synthesizing CHPTAC have been explored, including conventional, water phase, and organic solvent methods. The organic solvent method, using trimethylamine and epichlorohydrin as raw materials and anhydrous alcohol as a solvent, has been emphasized for its efficiency in applications such as petroleum exploitation, environmental protection, and papermaking (Wang Qing-jun, 2006).
Adsorption Mechanisms : A study using Density Functional Theory (DFT) calculations investigated the adsorption mechanism of CHPTAC on dry and hydrated montmorillonite (MMT) surfaces. It was found that CHPTAC is mainly adsorbed on MMT through hydrogen bonds and electrostatic force, and the presence of Na ions favors this adsorption, which is important for designing high-performance clay minerals hydration inhibitors (Yang et al., 2018).
Antibacterial Applications : Research has shown that grafting copolymerization of (3-acrylamidopropyl)trimethylammonium chloride (APTMAC) onto cotton fibers can produce fabrics with significant antibacterial properties. This treatment effectively inactivated various bacteria, demonstrating potential for practical applications in areas requiring antibacterial materials (Liu et al., 2014).
Mechanism of Action
Target of Action
It is known that the compound is a bifunctional reagent capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can undergo nucleophilic substitution . This suggests that it may interact with a variety of biological targets, particularly those with nucleophilic groups.
Mode of Action
(3-Chloropropyl)-trimethylammonium chloride interacts with its targets through its acylation capability and its 2-chloro-ethyl fragment . The acylation process involves the transfer of an acyl group to the target molecule, which can alter the target’s function. The 2-chloro-ethyl fragment can undergo nucleophilic substitution, serving as a masked vinyl group . This allows the compound to be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Biochemical Pathways
Given its reactivity, it can be inferred that it may be involved in various biochemical reactions, particularly those involving acylation and nucleophilic substitution .
Result of Action
Given its reactivity, it can be inferred that it may induce various molecular and cellular changes, particularly those related to acylation and nucleophilic substitution processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and hence its mode of action . .
Safety and Hazards
Properties
IUPAC Name |
3-chloropropyl(trimethyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClN.ClH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHZETOYDJAZMO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCl.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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